Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Historical Development and Discovery Context
The discovery of this compound emerged from targeted efforts to identify small-molecule inhibitors of TLR4, a pattern recognition receptor critical in innate immune responses. Developed by Takeda Pharmaceutical Company in the early 2000s, TAK-242 (later designated Resatorvid) was optimized through structure-activity relationship studies to enhance its selectivity and binding affinity for TLR4. Early preclinical investigations revealed its capacity to suppress lipopolysaccharide-induced cytokine production, positioning it as a candidate for sepsis treatment.
The synthesis of TAK-242 involves a multi-step process requiring precise control of reaction conditions, including temperature and solvent selection, to achieve optimal yield and purity. Key steps include the functionalization of the benzothiophene core with a sulfamoyl group and subsequent esterification with an ethyl carboxylate moiety. The introduction of the 2-fluorophenyl substituent enhances molecular stability and target interaction, as demonstrated in crystallographic studies.
Significance in Medicinal Chemistry Research
TAK-242 has become a cornerstone compound in TLR4 research due to its high specificity and potency. Unlike broad-spectrum anti-inflammatory agents, TAK-242 selectively binds to the intracellular domain of TLR4, specifically interacting with Cys747, to disrupt downstream signaling. This targeted mechanism minimizes off-target effects, making it a valuable tool for dissecting TLR4 pathways in diseases such as systemic sclerosis, alcoholic hepatitis, and insulin resistance.
In vitro studies demonstrate that TAK-242 inhibits the production of nitric oxide, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) with half-maximal inhibitory concentration (IC₅₀) values of 1.8 nM, 1.9 nM, and 1.3 nM, respectively. These findings underscore its potency compared to earlier TLR4 inhibitors, which often lacked sufficient selectivity or pharmacokinetic stability.
Table 1: Key Pharmacological Properties of TAK-242
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 361.82 g/mol | |
| IC₅₀ (NO inhibition) | 1.8 nM | |
| IC₅₀ (TNF-α inhibition) | 1.9 nM | |
| IC₅₀ (IL-6 inhibition) | 1.3 nM | |
| Solubility in DMSO | 100 mg/mL (276.38 mM) |
Classification within Benzothiophene Derivatives
TAK-242 belongs to the benzothiophene class of heterocyclic compounds, characterized by a fused benzene and thiophene ring system. The 1-benzothiophene-2-carboxylate core provides a rigid scaffold that facilitates interactions with the TLR4 hydrophobic pocket. Substituents at the 3-position, including the sulfamoyl group and 2-fluorophenyl moiety, are critical for its bioactivity:
- The sulfamoyl group (-SO₂NH-) enhances hydrogen bonding with TLR4 residues, particularly TIRAP and TRAM adaptor proteins.
- The 2-fluorophenyl ring contributes to π-π stacking interactions and improves metabolic stability by reducing oxidative degradation.
This structural configuration distinguishes TAK-242 from other benzothiophene derivatives, such as those used in anticancer therapies, by prioritizing TLR4 specificity over kinase or protease inhibition.
Research Importance as Toll-like Receptor 4 (TLR4) Inhibitor
TAK-242's mechanism of action involves binding to the intracellular domain of TLR4, thereby preventing the recruitment of adaptor proteins like MyD88 and TRIF, which are essential for downstream NF-κB and interferon-sensitive response element (ISRE) activation. This disruption effectively halts the production of pro-inflammatory cytokines and chemokines, as evidenced in models of bleomycin-induced fibrosis and lipopolysaccharide-induced sepsis.
In a seminal study, TAK-242 treatment reduced dermal and pulmonary fibrosis by 60-70% in murine models, correlating with decreased collagen deposition and myofibroblast differentiation. Similarly, in muscle cells, TAK-242 restored insulin-stimulated glucose transport by blocking TLR4-mediated inflammatory cascades, highlighting its potential in metabolic disorders.
Ongoing research explores TAK-242's utility in hyperammonemia and urea cycle disorders, where TLR4 overactivation exacerbates tissue damage. Despite discontinuation in septic shock trials due to variable clinical outcomes, its repurposing in chronic inflammatory and fibrotic conditions remains a priority.
Properties
IUPAC Name |
ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4S2/c1-2-23-17(20)15-16(11-7-3-6-10-14(11)24-15)25(21,22)19-13-9-5-4-8-12(13)18/h3-10,19H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDELEKARNSEKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the benzothiophene core One common method is the cyclization of 2-mercaptobenzoic acid with an appropriate alkyne under acidic conditions to form the benzothiophene ring
The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the phenyl ring. The sulfamoyl group is then added through a sulfonation reaction, typically using sulfamoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The fluorophenyl group enhances the compound’s binding affinity to its targets, while the benzothiophene core provides structural stability.
Comparison with Similar Compounds
Key Structural Features
The target compound shares a common benzothiophene-2-carboxylate scaffold with variations in the sulfamoyl substituent. Below is a comparative analysis of its analogs:
Key Observations :
Crystallography and Conformational Analysis
Structural analogs are often analyzed using X-ray crystallography with software like SHELX and ORTEP-3 . For example, ring puckering in benzothiophene derivatives can be quantified using Cremer-Pople coordinates , which assess non-planarity and conformational flexibility—critical for understanding interaction with biological targets.
Research Limitations
- No direct biological activity or solubility data are available for the target compound in the provided evidence.
- Comparative studies on substituent effects (e.g., fluorine vs. methyl vs. methoxy) are needed to quantify structure-activity relationships.
Biological Activity
Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, also known as TAK-242, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiophene core, which is characterized by a bicyclic structure comprising a benzene ring fused to a thiophene ring. The presence of the sulfamoyl group and the fluorophenyl substituent enhances its chemical properties and biological activities. Its molecular formula is CHFNOS, with a molecular weight of approximately 303.34 g/mol. The compound's structure can be represented using InChI and SMILES notations for computational analysis.
This compound primarily acts as a Toll-like receptor 4 (TLR4) inhibitor . TLR4 plays a crucial role in the immune response to pathogens, and its inhibition can lead to reduced inflammation and altered immune responses. The compound's interaction with TLR4 may modulate various signaling pathways associated with inflammatory diseases and cancer.
Antimicrobial Activity
Research has demonstrated that compounds within the benzothiophene class exhibit notable antimicrobial properties. This compound has shown efficacy against Mycobacterium tuberculosis (MTB), including multidrug-resistant strains. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 2.73 to 22.86 μg/mL against MTB strains, indicating its potential as an antitubercular agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it exhibits low cytotoxicity against human cancer cell lines such as HeLa cells while maintaining a high selectivity index (SI). This characteristic is essential for developing anticancer therapeutics that minimize damage to healthy cells .
Anti-inflammatory Effects
As a TLR4 inhibitor, this compound may possess anti-inflammatory effects beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases. By modulating TLR4 signaling, the compound can potentially reduce pro-inflammatory cytokine production .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitubercular Efficacy : A study evaluated various benzothiophene derivatives, including this compound, against MTB strains. The findings revealed significant activity against both active and dormant forms of the bacteria, suggesting its potential role in tuberculosis treatment .
- Molecular Docking Studies : Molecular docking studies indicated that the compound binds effectively to the active site of DprE1, an enzyme critical for MTB survival. This binding mimics interactions seen with native ligands, providing insights into its mechanism of action .
- Selectivity Index Analysis : Compounds exhibiting SI values greater than 10 in cytotoxicity assays are deemed non-toxic. This compound demonstrated an SI >30 against HeLa cells, highlighting its potential therapeutic window .
Summary of Biological Activities
| Activity Type | Description | MIC (μg/mL) | Selectivity Index |
|---|---|---|---|
| Antitubercular | Effective against Mycobacterium tuberculosis | 2.73 - 22.86 | >10 |
| Anticancer | Low cytotoxicity in human cancer cell lines | N/A | >30 |
| Anti-inflammatory | Inhibition of TLR4-mediated signaling pathways | N/A | N/A |
Q & A
Basic: What are the common synthetic routes for Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Benzothiophene Core Formation : Construct the 1-benzothiophene scaffold via cyclization of substituted thiophenol derivatives or via transition-metal-catalyzed coupling (e.g., copper-catalyzed cross-coupling as in ) .
Sulfamoylation at Position 3 : React the benzothiophene intermediate with 2-fluorophenylsulfamoyl chloride under basic conditions (e.g., using pyridine or triethylamine as a base) .
Esterification at Position 2 : Introduce the ethyl ester group via nucleophilic acyl substitution, often using ethyl chloroformate or ethanol under acid catalysis.
Key Intermediates :
- 3-Amino-1-benzothiophene-2-carboxylate (pre-sulfamoylation intermediate) .
- 2-Fluorophenylsulfamoyl chloride (sulfamoylating agent) .
Advanced: How can copper-catalyzed cross-coupling reactions be optimized in the synthesis of benzothiophene derivatives?
Methodological Answer:
Optimization strategies include:
- Catalyst Selection : Use CuI or CuBr with ligands like 1,10-phenanthroline to enhance reactivity .
- Solvent and Temperature : Perform reactions in dry dioxane at reflux (≈100°C) to stabilize intermediates and improve yields .
- Substrate Preactivation : Pre-functionalize the benzothiophene core with leaving groups (e.g., bromine) to facilitate coupling .
- Workflow Automation : Employ continuous flow reactors for precise control over reaction parameters.
Basic: What spectroscopic techniques are essential for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and ester carbonyl signals (δ 165–170 ppm). The 2-fluorophenyl group shows splitting patterns due to JF-H coupling.
- ¹⁹F NMR : Confirm the presence of the fluorine atom (δ -110 to -120 ppm for 2-fluorophenyl).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions).
- IR Spectroscopy : Detect sulfonamide (≈1320–1160 cm⁻¹) and ester carbonyl (≈1720 cm⁻¹) stretches.
Advanced: How can SHELXL and ORTEP-3 be applied in the crystallographic refinement and visualization of this compound’s structure?
Methodological Answer:
- SHELXL Refinement :
- Use SHELXL to refine atomic coordinates against X-ray diffraction data. The program iteratively adjusts parameters (e.g., thermal displacement factors) to minimize residuals (R-factors) .
- Apply twin refinement if data indicates twinning (common in sulfonamide derivatives due to flexible substituents) .
- ORTEP-3 Visualization :
Basic: What preliminary biological assays are recommended to assess the bioactivity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using UV-Vis spectroscopy to monitor substrate conversion.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.
- Antimicrobial Disk Diffusion : Assess bacterial/fungal growth inhibition on agar plates.
Advanced: What strategies are effective in analyzing contradictory data from enzyme inhibition studies involving sulfamoyl-containing benzothiophenes?
Methodological Answer:
- Dose-Response Curves : Perform IC50 determinations across multiple concentrations to identify outliers.
- Control Experiments : Verify assay specificity using knockout enzymes or competitive inhibitors.
- Statistical Modeling : Apply ANOVA or Bayesian inference to assess variability between replicates.
- Structural Dynamics : Use molecular docking (e.g., AutoDock Vina) to correlate inhibitory activity with sulfamoyl group orientation .
Basic: How does the electron-withdrawing 2-fluorophenyl group influence the compound’s reactivity?
Methodological Answer:
- Sulfamoyl Activation : The fluorine atom increases the electrophilicity of the sulfamoyl group, enhancing its reactivity in nucleophilic substitutions .
- Conformational Rigidity : The ortho-fluorine sterically restricts rotation around the S–N bond, stabilizing specific conformers observable in NMR or crystallography .
Advanced: How can ring puckering analysis (Cremer-Pople parameters) elucidate the conformational dynamics of the benzothiophene core?
Methodological Answer:
- Cremer-Pople Coordinates : Calculate puckering amplitude (θ) and phase angle (φ) to quantify deviations from planarity .
- Dynamic NMR : Monitor ring puckering in solution by analyzing temperature-dependent ¹H NMR line broadening .
- DFT Calculations : Compare experimental θ/φ values with theoretical models (e.g., B3LYP/6-31G*) to validate conformational preferences .
Basic: What are the typical purification methods for this compound post-synthesis?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate sulfamoyl and ester byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals.
Advanced: How does the sulfamoyl group’s orientation affect molecular interactions in crystal packing, and how can this be modeled?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
